molecular formula C23H22ClN5O6 B10934017 4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Cat. No.: B10934017
M. Wt: 499.9 g/mol
InChI Key: JUBJWRUXRJPTRK-UHFFFAOYSA-N
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Description

“4-{4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2-METHOXYPHENYL METHYL ETHER” is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-{4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2-METHOXYPHENYL METHYL ETHER” typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of various substituents through reactions such as halogenation, nitration, and etherification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes the use of large reactors, continuous flow systems, and automated control of reaction parameters to ensure consistent quality and efficiency. Safety measures and environmental considerations are also critical in industrial production.

Chemical Reactions Analysis

Types of Reactions

“4-{4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2-METHOXYPHENYL METHYL ETHER” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, “4-{4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2-METHOXYPHENYL METHYL ETHER” is studied for its reactivity and potential as a building block for more complex molecules. Researchers explore its use in various organic synthesis pathways and its potential to form new materials with unique properties.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Studies may involve in vitro and in vivo assays to evaluate its efficacy and safety.

Medicine

In medicinal chemistry, “4-{4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2-METHOXYPHENYL METHYL ETHER” could be explored as a lead compound for drug development. Researchers may investigate its interactions with biological targets, pharmacokinetics, and potential therapeutic applications.

Industry

In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or specialty chemicals. Its unique structure and reactivity make it a valuable candidate for various industrial processes.

Mechanism of Action

The mechanism of action of “4-{4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2-METHOXYPHENYL METHYL ETHER” depends on its specific biological or chemical context. In a biological setting, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of signaling pathways, or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “4-{4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2-METHOXYPHENYL METHYL ETHER” include other pyrazole derivatives with various substituents. Examples include:

  • 4-{4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL}-2-METHOXYPHENYL METHYL ETHER
  • 4-{4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-[(4-AMINO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2-METHOXYPHENYL METHYL ETHER

Uniqueness

The uniqueness of “4-{4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2-METHOXYPHENYL METHYL ETHER” lies in its specific combination of functional groups and substituents. This unique structure may confer distinct reactivity, biological activity, or material properties compared to other similar compounds.

Properties

Molecular Formula

C23H22ClN5O6

Molecular Weight

499.9 g/mol

IUPAC Name

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[(4-nitropyrazol-1-yl)methyl]pyrazole

InChI

InChI=1S/C23H22ClN5O6/c1-32-17-7-5-14(9-19(17)34-3)22-21(24)23(15-6-8-18(33-2)20(10-15)35-4)28(26-22)13-27-12-16(11-25-27)29(30)31/h5-12H,13H2,1-4H3

InChI Key

JUBJWRUXRJPTRK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=NN2CN3C=C(C=N3)[N+](=O)[O-])C4=CC(=C(C=C4)OC)OC)Cl)OC

Origin of Product

United States

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